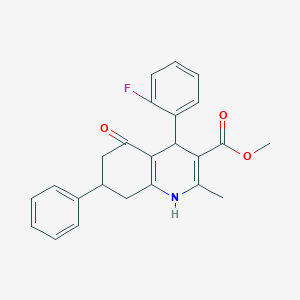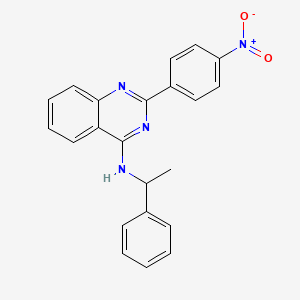![molecular formula C21H26O4 B4912161 3-Methoxy-4-[4-(2,4,6-trimethylphenoxy)butoxy]benzaldehyde](/img/structure/B4912161.png)
3-Methoxy-4-[4-(2,4,6-trimethylphenoxy)butoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-[4-(2,4,6-trimethylphenoxy)butoxy]benzaldehyde is an organic compound with a complex structure that includes methoxy, trimethylphenoxy, and butoxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[4-(2,4,6-trimethylphenoxy)butoxy]benzaldehyde typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[4-(2,4,6-trimethylphenoxy)butoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy and trimethylphenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
3-Methoxy-4-[4-(2,4,6-trimethylphenoxy)butoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications may still be under research.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[4-(2,4,6-trimethylphenoxy)butoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can modulate biological pathways. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2,3,6-trimethylbenzaldehyde: Shares the methoxy and trimethyl groups but lacks the butoxy group.
3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde: Similar structure but with a different substitution pattern.
Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide: Contains methoxy groups but differs in the core structure.
Uniqueness
3-Methoxy-4-[4-(2,4,6-trimethylphenoxy)butoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-methoxy-4-[4-(2,4,6-trimethylphenoxy)butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-15-11-16(2)21(17(3)12-15)25-10-6-5-9-24-19-8-7-18(14-22)13-20(19)23-4/h7-8,11-14H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQIVCUCRZXJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCOC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4912078.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4912080.png)
![N-(3-chloro-4-methoxyphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4912086.png)

![Diethyl 2-[3-(3,4-dimethylphenoxy)propyl]propanedioate](/img/structure/B4912108.png)
![(2E,6E)-2-(dimethylaminomethylidene)-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one](/img/structure/B4912125.png)

![[(3S,4S)-3-hydroxy-4-[methyl(1,2-oxazol-3-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B4912138.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)-1,3-benzothiazole-5-carboxamide](/img/structure/B4912146.png)
![2-(4-Fluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B4912149.png)
![N-[[3-(2-methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]-N-methyl-2-phenylethanamine](/img/structure/B4912155.png)
![4-{1-[(3-chloro-4-methylphenyl)sulfonyl]-3-piperidinyl}morpholine](/img/structure/B4912185.png)

![1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B4912197.png)
